(4-Bromobutyl)(dimethyl)silane
Description
(4-Bromobutyl)(dimethyl)silane is an organosilicon compound featuring a brominated alkyl chain and dimethylsilane moiety. Its structure combines the reactivity of a bromine atom with the versatility of a silane group, making it valuable in organic synthesis, polymer chemistry, and surface modification. The bromine atom serves as a leaving group or crosslinking site, while the dimethylsilane group enables hydrosilylation or adhesion-promoting applications .
Properties
IUPAC Name |
4-bromobutyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-8(2)6-4-3-5-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOOYTFLTOGUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-27-3 | |
| Record name | (4-Bromobutyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromobutyl)(dimethyl)silane can be synthesized through the hydrosilylation of 4-bromobutene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: Industrial production of (4-Bromobutyl)(dimethyl)silane involves the continuous flow process, where the reactants are fed into a reactor containing the platinum catalyst. The product is then purified through distillation to achieve the desired purity levels .
Types of Reactions:
Substitution Reactions: (4-Bromobutyl)(dimethyl)silane undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to (4-butyl)(dimethyl)silane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines.
Major Products:
Scientific Research Applications
Chemistry
- Building Block for Organosilicon Compounds : (4-Bromobutyl)(dimethyl)silane serves as a precursor in synthesizing more complex organosilicon compounds. Its ability to undergo nucleophilic substitution reactions allows it to introduce silicon-containing groups into target molecules .
- Reagent in Cross-Coupling Reactions : The compound is utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is particularly significant in developing pharmaceuticals and agrochemicals.
Biology
- Modification of Biomolecules : In biological research, (4-Bromobutyl)(dimethyl)silane is used to modify biomolecules, enhancing their stability and reactivity. This modification can improve drug efficacy and bioavailability.
Medicine
- Precursor for Silicon-Based Drugs : The compound plays a role in synthesizing silicon-based pharmaceuticals. Its unique properties can lead to the development of novel drug delivery systems that improve therapeutic outcomes.
Industry
- Production of Silicone-Based Materials : In industrial applications, (4-Bromobutyl)(dimethyl)silane is employed in manufacturing silicone-based materials such as adhesives and sealants. These materials are known for their durability and resistance to environmental factors.
Case Studies
- Synthesis of Silicon-Based Drugs : A study demonstrated that (4-Bromobutyl)(dimethyl)silane could be effectively used as an intermediate in synthesizing silicon-based drugs that showed improved pharmacokinetic properties compared to traditional drugs .
- Development of Silicone Adhesives : Research highlighted its application in creating silicone adhesives with enhanced bonding strength and flexibility, crucial for various industrial applications.
- Biomolecule Modification : A case study illustrated how this compound was utilized to modify proteins, leading to increased stability under physiological conditions, which is critical for drug formulation.
Mechanism of Action
The mechanism of action of (4-Bromobutyl)(dimethyl)silane involves the formation of reactive intermediates through the cleavage of the silicon-bromine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution and reduction . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substitution Effects
Halogenated Alkylsilanes
(4-Chlorobutyl)(chloromethyl)dimethylsilane (CAS 18269-35-7):
- Structure : Features two chlorine atoms (one on the butyl chain, one on the methyl group).
- Properties : Lower molecular weight (199.19 g/mol) and boiling point (220.7°C) compared to brominated analogs due to reduced halogen size and mass. Higher reactivity in nucleophilic substitutions due to weaker C-Cl bonds .
- Applications : Used in specialty polymer synthesis, where dual chlorination enables controlled crosslinking.
Dimethyl dibromo silane (BrSi(CH₃)₂Br):
- Structure : Two bromine atoms directly bonded to silicon.
- Properties : Simpler structure with molecular weight 248.01 g/mol. Higher electrophilicity at silicon due to electron-withdrawing bromines, favoring rapid hydrolysis or coupling reactions.
- Applications : Intermediate in silicone resin production .
Brominated Silanes with Varied Substituents
(E)-(4-Bromobut-2-en-1-yl)oxydimethylsilane (CAS 91202-71-0):
- Structure : Unsaturated butenyloxy chain with tert-butyl and dimethylsilane groups.
- Properties : Molecular weight 265.27 g/mol. The double bond introduces rigidity, altering reactivity in hydrosilylation (e.g., regioselectivity in alkene additions) .
- Applications : Precursor for stereoselective synthesis of silicon-containing heterocycles.
[(4-Bromophenyl)buta-1,3-diyn-1-yl]trimethylsilane (CAS 1408003-66-6):
Reactivity Comparison
Hydrosilylation Efficiency
- (4-Bromobutyl)(dimethyl)silane exhibits moderate reactivity in hydrosilylation, typically requiring catalysts like Pt or Rh. In contrast, chloromethyl(dimethyl)silane reacts faster under milder conditions (40°C) due to the higher electrophilicity of the chloro group .
- Dimethylphenylsilane lacks a halogen, making it less reactive toward alkenes but more stable in storage .
Nucleophilic Substitution
Physical and Spectral Properties
Biological Activity
(4-Bromobutyl)(dimethyl)silane is an organosilicon compound characterized by its unique structural features, which include a bromobutyl group and dimethylsilane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and materials science. The bromine atom in the structure serves as a good leaving group, facilitating various chemical reactions that can lead to biologically active derivatives.
The synthesis of (4-Bromobutyl)(dimethyl)silane typically involves several steps, including nucleophilic substitution reactions where the bromine atom is replaced by other functional groups. The presence of silicon allows for various coupling reactions, such as hydrosilylation or cross-coupling with other organosilicon compounds, which can lead to the formation of complex organic structures or silicon-based materials .
Synthesis Pathway
- Starting Materials : 4-bromo-1-butene and dimethylsilane.
- Reaction Conditions : The reaction is usually conducted under reflux conditions with a catalyst such as chloroplatinic acid.
- Purification : The crude product is purified using chromatography techniques.
Biological Activity
The biological activity of (4-Bromobutyl)(dimethyl)silane is primarily linked to its interactions with cellular membranes and potential antimicrobial properties. The hydrophobic nature of the compound suggests it may interact effectively with lipid bilayers, influencing membrane integrity and functionality.
Antimicrobial Properties
Research indicates that compounds with similar hydrophobic characteristics exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes. The increased hydrophobicity often correlates with enhanced interaction with cell membranes, leading to greater antimicrobial efficacy .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that compounds similar in structure to (4-Bromobutyl)(dimethyl)silane showed significant antibacterial activity against various strains of bacteria. The mechanism was attributed to membrane disruption caused by hydrophobic interactions .
- Hemolytic Activity : Another research highlighted that increasing the hydrophobicity of certain polymers led to enhanced hemolytic activity, suggesting that (4-Bromobutyl)(dimethyl)silane may also exhibit similar properties under specific conditions .
- Cell Membrane Interaction : Studies have shown that compounds containing bromobutyl groups can affect cell membrane permeability, potentially leading to cytotoxic effects in certain cell types. This property could be exploited in designing targeted therapies or antimicrobial agents .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrSi |
| Molecular Weight | 201.17 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Hemolytic Activity | Increased with higher hydrophobicity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in (4-bromobutyl)(dimethyl)silane undergoes nucleophilic substitution, forming silane-functionalized products:
These reactions typically involve silylated nucleobases (e.g., bis-(trimethylsilyl)adenine) under mild heating, with catalytic acid or platinum complexes . The silicon group remains intact during substitution, enabling applications in bioactive molecule synthesis .
Hydrosilylation and Siloxane Formation
The compound participates in hydrosilylation with silanes or siloxanes, forming Si–C bonds:
Example Reactions:
-
With phenyldimethylsilane :
-
With chlorodimethylsilane :
These reactions occur at 80°C with chloroplatinic acid catalysis, producing bromoalkylsiloxanes for further functionalization .
Polymerization and Siloxane Networks
(4-Bromobutyl)(dimethyl)silane serves as a precursor in polysiloxane synthesis:
-
Reaction with poly(dimethylsiloxane) :
-
Crosslinking : Bromobutyl groups enable thiol-ene or nucleophilic crosslinking, forming robust silicone elastomers .
Redistribution Reactions
In the presence of silanols or disiloxanes, silicon-oxygen bond redistribution occurs:
These reactions equilibrate within hours at room temperature, favoring unsymmetrical disiloxanes (60% yield) .
Coupling with Biomolecules
The bromobutyl chain facilitates covalent attachment to biomolecules:
Comparative Reactivity
| Reaction Type | Rate (Relative) | Key Influences |
|---|---|---|
| Nucleophilic substitution | High | Polar solvents (THF), Pt catalysts |
| Hydrosilylation | Moderate | Si–H bond strength, catalyst loading |
| Redistribution | Low | Silanol concentration, temperature |
Mechanistic Insights
-
Nucleophilic substitution : Proceeds via an mechanism at the brominated carbon, retaining silicon functionality .
-
Hydrosilylation : Follows Chalk-Harrod mechanism, with Pt coordinating to the alkene intermediate .
This compound’s dual reactivity (Br and Si–Me) makes it invaluable in materials science and bioorganic chemistry, particularly for synthesizing hybrid siloxane networks and functionalized biomolecules. Future research directions include catalytic asymmetric substitutions and green chemistry applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
